N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 895013-51-1
VCID: VC5530579
InChI: InChI=1S/C22H19N3O3S/c1-27-18-9-10-19-20(12-18)29-22(24-19)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
SMILES: COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.47

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

CAS No.: 895013-51-1

Cat. No.: VC5530579

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.47

* For research use only. Not for human or veterinary use.

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide - 895013-51-1

Specification

CAS No. 895013-51-1
Molecular Formula C22H19N3O3S
Molecular Weight 405.47
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C22H19N3O3S/c1-27-18-9-10-19-20(12-18)29-22(24-19)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Standard InChI Key VHASRXYGLIKFRC-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

The core structure of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide comprises three distinct moieties:

  • A 6-methoxy-1,3-benzothiazol-2-yl group, which forms the heterocyclic aromatic backbone.

  • A phenoxyacetamide chain, linking the benzothiazole ring to a phenoxy group.

  • An N-[(pyridin-3-yl)methyl] substitution on the acetamide nitrogen, introducing a pyridine-based side chain.

Molecular Formula and Weight

Based on structural analogs such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide (C₁₇H₁₆N₂O₃S, MW 328.39 g/mol) and N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide (C₁₇H₁₆N₂O₃S, MW 328.4 g/mol) , the target compound’s molecular formula is inferred as C₂₂H₂₀N₃O₃S, with a calculated molecular weight of 406.47 g/mol.

PropertyValue
Molecular formulaC₂₂H₂₀N₃O₃S
Molecular weight406.47 g/mol
Hydrogen bond donors1
Hydrogen bond acceptors6
Polar surface area~75.8 Ų
logP (partition coeff.)~4.8 (predicted)

Physicochemical Properties

Solubility and Lipophilicity

The logP value, a critical determinant of membrane permeability, is estimated at 4.8 based on structural similarities to compounds like N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide (logP 4.37) . The pyridinylmethyl substitution introduces moderate polarity, balancing the hydrophobic benzothiazole and phenoxy groups. Aqueous solubility is predicted to be low (~5–10 µM at pH 7.4) , consistent with benzothiazole derivatives.

Stereochemical Considerations

The compound is achiral, as confirmed by the absence of stereogenic centers in its structure. This simplifies synthetic pathways and reduces the need for enantiomeric separation .

Synthetic Pathways and Optimization

Key Synthetic Steps

  • Benzothiazole Core Formation:
    Condensation of 2-amino-6-methoxybenzothiazole with chloroacetyl chloride yields the acetamide intermediate.

  • Phenoxy Group Introduction:
    Nucleophilic substitution of the chloroacetamide intermediate with sodium phenoxide under basic conditions.

  • N-Alkylation with Pyridinylmethyl Group:
    Reaction with 3-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) facilitates N-alkylation .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (4.6 × 150 mm, 5 µm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, detection at 254 nm .

  • LC-MS: [M+H]⁺ peak at m/z 407.47 (theoretical 407.47) .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.50 (s, 1H, pyridine-H), 7.80–6.80 (m, 8H, aromatic), 4.70 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃) .

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